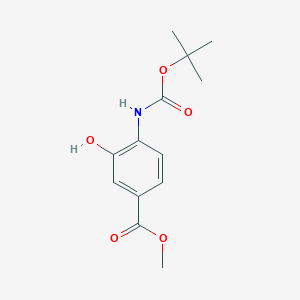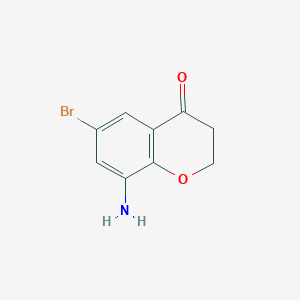
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. The reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
科学的研究の応用
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The exact mechanism of action of 8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- 8-bromo-3,4-dihydro-2H-1,4-benzoxazine
- 6-amino-3,4-dihydro-1(2H)-naphthalenone
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both amino and bromo substituents on the benzopyran ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities compared to other similar compounds.
特性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
8-amino-6-bromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8BrNO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2,11H2 |
InChIキー |
WCCMGVABNMHZBT-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1=O)C=C(C=C2N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)


![Tert-butyl [3-hydroxy-1-(3-nitrophenyl)propyl]carbamate](/img/structure/B13554649.png)
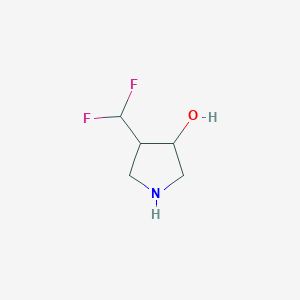

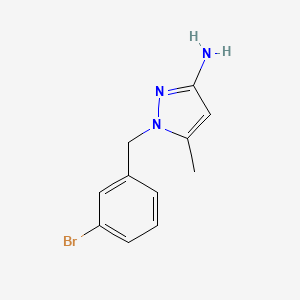


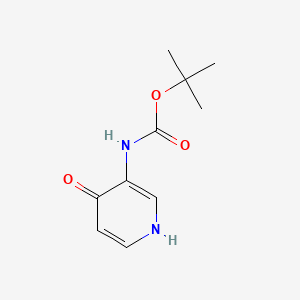

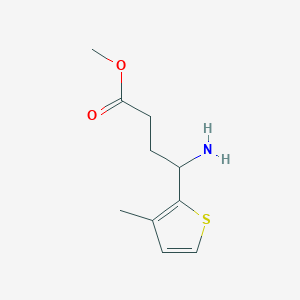
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
